N-([2,2'-bifuran]-5-ylmethyl)cyclopropanecarboxamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)cyclopropanecarboxamide is an organic compound that features a cyclopropane ring attached to a carboxamide group, with a bifuran moiety linked via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)cyclopropanecarboxamide can be achieved through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with ammonia to form cyclopropanecarboxamide . This reaction typically occurs at elevated temperatures (200-260°C) and high pressures (10-100 bar) in the absence of a catalyst . Another method involves the use of microwave-assisted conditions to synthesize amides containing furan rings .
Industrial Production Methods
Industrial production of cyclopropanecarboxamide derivatives often involves the reaction of cyclopropanecarboxylic esters with ammonia . This method is scalable and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include cyclopropanecarboxylic acid, cyclopropylamine, and various substituted furan derivatives .
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism by which N-([2,2’-bifuran]-5-ylmethyl)cyclopropanecarboxamide exerts its effects involves interactions with various molecular targets. The bifuran moiety can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The cyclopropane ring adds rigidity to the molecule, enhancing its binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxamide: A simpler analog without the bifuran moiety.
N-(Furan-2-ylmethyl)cyclopropanecarboxamide: Contains a single furan ring instead of a bifuran structure.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)cyclopropanecarboxamide is unique due to the presence of the bifuran moiety, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its simpler analogs .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-13(9-3-4-9)14-8-10-5-6-12(17-10)11-2-1-7-16-11/h1-2,5-7,9H,3-4,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMJDASXBVCNHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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